ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C26H34N2O5S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.21884336 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Study
In a study by Khalid et al. (2016), researchers synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which share a similar structural motif with ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate. These compounds were synthesized through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This work illustrates the potential of such compounds in antibacterial applications, showing moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Catalytic Arylation of Aldehydes
Fontes et al. (2004) reported the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the ligand-catalyzed arylation of aldehydes. This study is relevant due to the use of piperidine derivatives as catalysts, highlighting the versatility of piperidine compounds in synthetic organic chemistry. The research demonstrates high enantioselectivity in the arylation process, which could be beneficial for the synthesis of chiral pharmaceuticals and materials (Fontes et al., 2004).
Glycosyl Triflate Formation
Crich and Smith (2001) described a potent combination of shelf-stable reagents for converting thioglycosides to glycosyl triflates, utilizing 1-benzenesulfinyl piperidine. This method is significant for the formation of diverse glycosidic linkages, demonstrating the critical role of piperidine derivatives in facilitating complex glycosylation reactions. Such methodologies are crucial for the synthesis of complex carbohydrates and glycoconjugates with applications in medicinal chemistry and drug discovery (Crich and Smith, 2001).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. The study found that specific substitutions led to a substantial increase in activity, highlighting the potential of piperidine derivatives in developing therapeutics for neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).
Properties
IUPAC Name |
ethyl 1-[2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5S/c1-5-33-26(30)23-11-13-27(14-12-23)24(29)18-28(17-22-9-7-6-8-10-22)34(31,32)25-20(3)15-19(2)16-21(25)4/h6-10,15-16,23H,5,11-14,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPCZWDQNVDFCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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